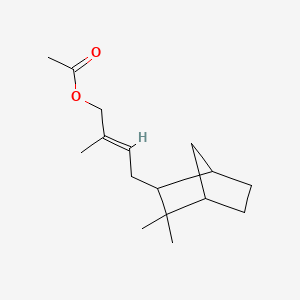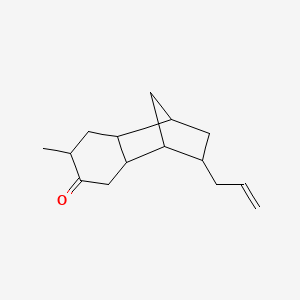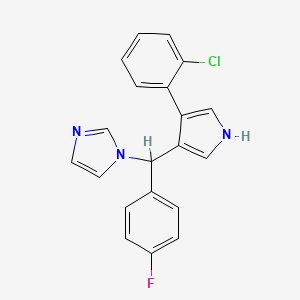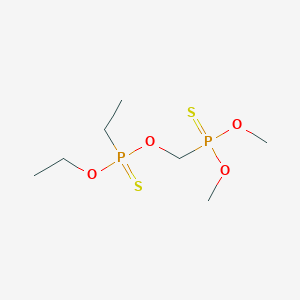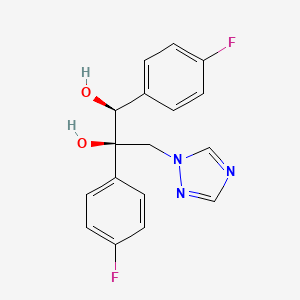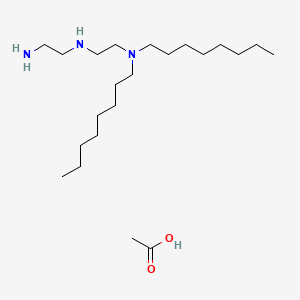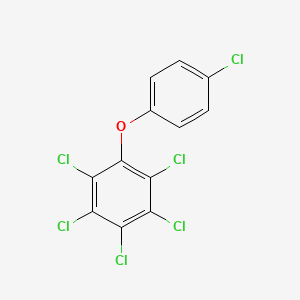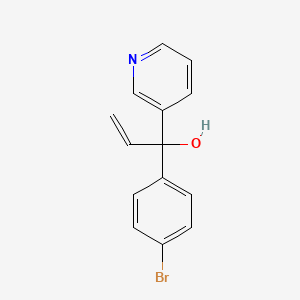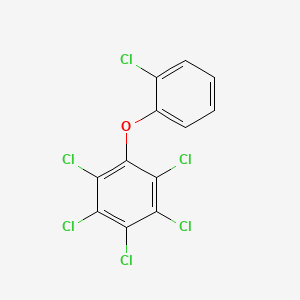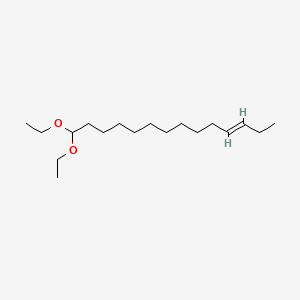
4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline is a chemical compound with the molecular formula C19H28N2. It appears as a white crystalline powder and is primarily used as an intermediate in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline typically involves the reaction of 2,6-diisopropylaniline with 2-amino-m-tolylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amines or other derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts can be employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinones, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to different biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Amino-p-tolyl)methyl)-2,6-diisopropylaniline
- 4-((2-Amino-o-tolyl)methyl)-2,6-diisopropylaniline
- 4-((2-Amino-m-tolyl)methyl)-2,6-diethyl-aniline
Uniqueness
4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
93859-42-8 |
|---|---|
Fórmula molecular |
C20H28N2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-[(2-amino-3-methylphenyl)methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C20H28N2/c1-12(2)17-10-15(11-18(13(3)4)20(17)22)9-16-8-6-7-14(5)19(16)21/h6-8,10-13H,9,21-22H2,1-5H3 |
Clave InChI |
MDKBDEDSAWACFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



